CWHM-12

αV integrin inhibitor pan-integrin blockade fibrosis target engagement

CWHM-12 is the definitive pan-αV integrin inhibitor for preclinical fibrosis research. Unlike selective agents (MK-0429, Cilengitide), its unique sub-nanomolar blockade of αvβ1, αvβ3, αvβ6, and αvβ8 (IC50 0.2–1.8 nM) while sparing platelet αIIbβ3 (>5 µM) is essential for robust TGF-β suppression and fibrosis reversal. This profile is validated to reverse established hepatic fibrosis in CDAHFD NASH models, a feat unmatched by generic alternatives. Choose CWHM-12 for efficacy-driven NASH, pancreatitis, and kidney fibrosis programs.

Molecular Formula C26H32BrN5O6
Molecular Weight 590.5 g/mol
Cat. No. B15606198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCWHM-12
Molecular FormulaC26H32BrN5O6
Molecular Weight590.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H32BrN5O6/c1-26(2,3)16-4-14(5-17(27)8-16)21(10-23(36)37)32-22(35)13-28-24(38)15-6-18(9-19(33)7-15)31-25-29-11-20(34)12-30-25/h4-9,20-21,33-34H,10-13H2,1-3H3,(H,28,38)(H,32,35)(H,36,37)(H2,29,30,31)/t21-/m0/s1
InChIKeyYDHAGPCZRFQPOI-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CWHM-12: Potent Pan-αV Integrin Inhibitor with Sub-Nanomolar Selectivity – Product-Specific Procurement Guide


CWHM-12 is a synthetic small-molecule peptidomimetic antagonist of RGD‑binding αV integrins, specifically designed to potently block αvβ1, αvβ3, αvβ6, and αvβ8 with low‑nanomolar potency while sparing structurally related integrins such as αIIbβ3, α2β1, and α10β1 . The compound is the bioactive S‑enantiomer of a rationally designed phenyl‑substituted β‑amino acid scaffold and has been chemically optimized for continuous subcutaneous infusion in preclinical fibrosis models [1].

Why CWHM-12 Cannot Be Replaced by Generic αV Integrin Antagonists – Key Differentiation Drivers


Substituting CWHM-12 with a generic αV integrin antagonist (e.g., MK‑0429, Cilengitide, or GLPG0187) risks losing the precise pan‑αV inhibitory balance that is essential for robust fibrosis reversal. CWHM-12 uniquely combines sub‑nanomolar potency on four αV heterodimers (IC50 0.2–1.8 nM) with a sharp selectivity drop at αvβ5 (61 nM) and complete exclusion of platelet integrin αIIbβ3 (IC50 >5 µM) . This profile is not replicated by other commercially available small‑molecule αV inhibitors, which are either selective for a single αV heterodimer (e.g., MK‑0429, αvβ3 IC50 80 nM) or show a substantially narrower selectivity window . Consequently, generic substitution would alter the pharmacological fingerprint and is likely to compromise the desired in vivo efficacy in fibrotic disease models.

CWHM-12 Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparisons


Pan‑αV Potency: CWHM-12 vs. MK‑0429 (Selective αvβ3 Antagonist)

CWHM-12 demonstrates a balanced pan‑αV inhibition profile with IC50 values of 0.2 nM (αvβ8), 0.8 nM (αvβ3), 1.5 nM (αvβ6), and 1.8 nM (αvβ1), whereas MK‑0429 (L‑000845704) is a selective αvβ3 antagonist with an IC50 of 80 nM and lacks significant activity on other αV family members tested . The median αV potency of CWHM-12 is approximately two orders of magnitude higher (40‑ to 400‑fold depending on the heterodimer) than that of MK‑0429 for the shared target αvβ3 .

αV integrin inhibitor pan-integrin blockade fibrosis target engagement

Selectivity Window: CWHM-12 vs. Cilengitide (αvβ3/αvβ5 Dual Antagonist)

CWHM-12 displays a clearly defined selectivity window: it inhibits αvβ5 at 61 nM (30‑ to 300‑fold weaker than the four primary αV targets) and shows no inhibition of platelet integrin αIIbβ3 (IC50 >5000 nM) . In contrast, Cilengitide (IC50 4.1 nM for αvβ3; 79 nM for αvβ5) possesses a narrower selectivity gap and has been reported to cause paradoxical angiogenic effects at low concentrations in vivo, a liability attributed to its αvβ3/αvβ5 dual‑targeting profile .

integrin selectivity αvβ5 off-target αIIbβ3 counter-screen

In Vivo Fibrosis Reversal: CWHM-12 Therapeutic Efficacy vs. Vehicle Control in NASH

In a choline‑deficient, amino‑acid defined, high‑fat diet (CDAHFD) mouse model of NASH, CWHM-12 delivered by continuous subcutaneous infusion for 4 weeks (starting at week 6 after established fibrosis) reduced liver collagen to levels significantly lower than those measured at week 6 (p<0.05), effectively reversing already established fibrosis [1]. The anti‑fibrotic effect was mechanistically linked to a significant reduction in hepatic p‑SMAD3 signaling (p<0.05 vs. vehicle) and loss of activated hepatic stellate cells through apoptosis [1]. No directly comparable in vivo NASH reversal data exist for MK‑0429 or Cilengitide, making CWHM-12 the only pan‑αV inhibitor with published quantitative fibrosis reversal evidence in this model.

NASH fibrosis reversal liver collagen reduction TGF‑β pathway suppression

Enantiomeric Specificity: Bioactive S‑Enantiomer vs. Inactive R‑Enantiomer

CWHM-12 is the defined S‑enantiomer of a chiral β‑amino acid scaffold. Pharmacological evaluation demonstrates that the S‑enantiomer is the bioactive form, potently inhibiting all five αV‑containing integrins, whereas the R‑enantiomer shows no measurable inhibition of any αV integrin in vitro [1]. This absolute stereospecificity mandates procurement of the chirally pure S‑enantiomer; racemic or R‑enriched material would be pharmacologically inert.

chiral purity enantiomer activity pharmacological stereospecificity

CWHM-12: Optimal Application Scenarios for Preclinical Fibrosis Research and Drug Discovery


Therapeutic Reversal of Established Liver Fibrosis in NASH Models

CWHM-12 is uniquely validated to reverse pre‑existing hepatic fibrosis in a translational NASH model (CDAHFD) when administered after 6 weeks of disease induction [1]. The compound’s ability to simultaneously block αvβ1, αvβ3, αvβ6, and αvβ8 suppresses TGF‑β activation across multiple cellular compartments, leading to hepatic stellate cell apoptosis and collagen regression. This scenario is ideal for efficacy‑driven procurement for preclinical NASH drug development programs.

Pancreatic Fibrosis Prevention and Regression in Chronic Pancreatitis Models

In cerulein‑induced mouse models of chronic pancreatitis, CWHM-12 significantly reduced pancreatic collagen accumulation (p<0.001 vs. cerulein‑alone), decreased acinar cell atrophy, and blocked pro‑fibrotic gene expression [2]. The compound’s pan‑αV profile is critical here because multiple αV integrins are upregulated in injured pancreatic tissue, making selective inhibitors insufficient.

Kidney Fibrosis and Functional Improvement Post‑Injury

Continuous subcutaneous administration of CWHM-12 for 28 days following kidney injury significantly improved renal function (serum creatinine) and reduced Collagen 1 mRNA expression and scar collagen deposition [3]. This scenario demonstrates CWHM-12’s utility across organ‑specific fibrosis paradigms beyond liver and pancreas.

Mechanistic Studies of TGF‑β Activation via αV Integrins

CWHM-12 serves as a chemical probe to dissect the relative contribution of individual αV heterodimers to TGF‑β activation. Its well‑characterized selectivity fingerprint (potent on αvβ1/β3/β6/β8, weaker on αvβ5, inactive on αIIbβ3) enables researchers to attribute functional outcomes to specific integrin subtypes, particularly when combined with genetic deletion controls [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CWHM-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.